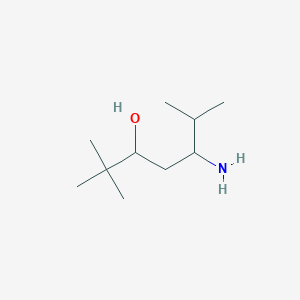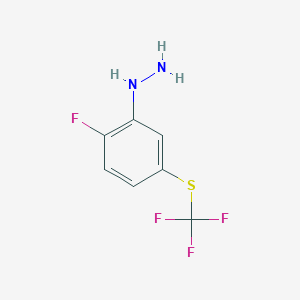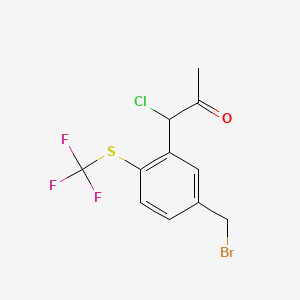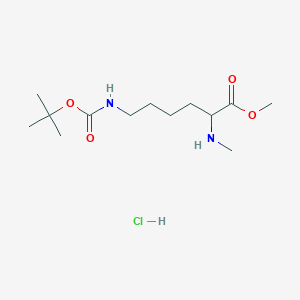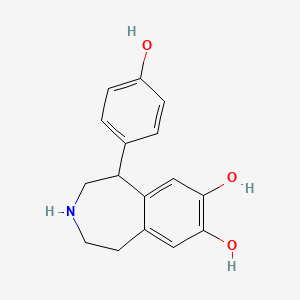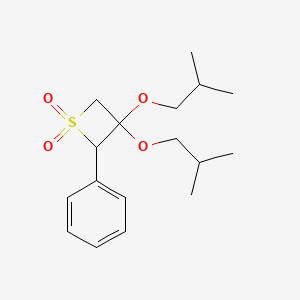
3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide is a sulfur-containing heterocyclic compound It is a member of the thietane family, which are four-membered rings containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylthietane with 2-methylpropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(2-methylpropoxy)-2-phenylthietane: Lacks the sulfone group, making it less oxidized.
2-Phenylthietane: A simpler thietane derivative without the 2-methylpropoxy groups.
3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-sulfide: Contains a sulfide group instead of a sulfone.
Uniqueness
3,3-Bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide is unique due to its sulfone group, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and potentially more biologically active compared to its analogs.
Properties
CAS No. |
10099-01-1 |
|---|---|
Molecular Formula |
C17H26O4S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
3,3-bis(2-methylpropoxy)-2-phenylthietane 1,1-dioxide |
InChI |
InChI=1S/C17H26O4S/c1-13(2)10-20-17(21-11-14(3)4)12-22(18,19)16(17)15-8-6-5-7-9-15/h5-9,13-14,16H,10-12H2,1-4H3 |
InChI Key |
RUKLZUYIFIEBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1(CS(=O)(=O)C1C2=CC=CC=C2)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14064801.png)
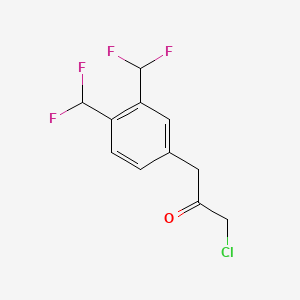
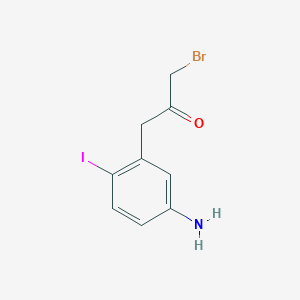
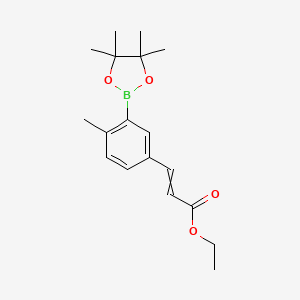
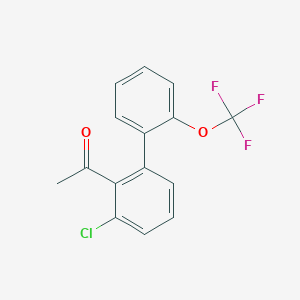
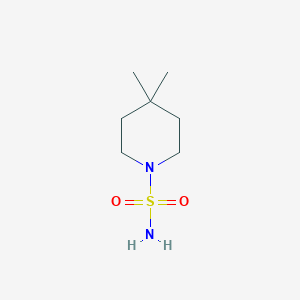
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)

